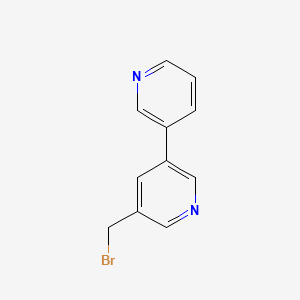

5-(Bromomethyl)-3,3'-bipyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2 |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

3-(bromomethyl)-5-pyridin-3-ylpyridine |

InChI |

InChI=1S/C11H9BrN2/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H,5H2 |

InChI Key |

BBAAMYMOVJOSPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=CC(=C2)CBr |

Origin of Product |

United States |

Foundational & Exploratory

"CAS number for 5-(bromomethyl)-3,3'-bipyridine"

An In-depth Technical Guide to 5-(Bromomethyl)-bipyridines for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-(bromomethyl)-bipyridine, a versatile building block in coordination chemistry and a precursor for compounds with significant potential in materials science and drug development. It is important to note that while the query specified 5-(bromomethyl)-3,3'-bipyridine, a thorough search of chemical databases and scientific literature did not yield a specific CAS number or substantial experimental data for this particular isomer. The vast majority of published research focuses on the 5-(bromomethyl)-2,2'-bipyridine isomer. Therefore, this guide will primarily detail the synthesis, properties, and applications of 5-(bromomethyl)-2,2'-bipyridine, for which the CAS number is 98007-15-9 [1].

Physicochemical Properties of 5-(Bromomethyl)-2,2'-bipyridine

The fundamental properties of 5-(bromomethyl)-2,2'-bipyridine are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| CAS Number | 98007-15-9[1] |

| Molecular Formula | C₁₁H₉BrN₂[1] |

| Molecular Weight | 249.11 g/mol [1] |

| IUPAC Name | 5-(bromomethyl)-2-(pyridin-2-yl)pyridine[1] |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC=C(C=C2)CBr[1] |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. |

Synthesis and Experimental Protocols

The synthesis of 5-(bromomethyl)-2,2'-bipyridine is typically achieved through a multi-step process, starting from commercially available precursors. The general synthetic strategy involves the formation of a methyl-substituted bipyridine followed by radical bromination.

Synthesis of 5-Methyl-2,2'-bipyridine

A common and efficient method for the synthesis of the precursor, 5-methyl-2,2'-bipyridine, is the Negishi cross-coupling reaction. This involves the palladium-catalyzed reaction of a pyridyl zinc reagent with a pyridyl triflate.

Experimental Protocol: Negishi Cross-Coupling

-

Preparation of the Pyridylzinc Reagent: 2-Bromopyridine is reacted with tert-butyllithium in THF at -78°C to form 2-pyridyllithium. Anhydrous zinc chloride is then added to transmetalate, forming the 2-pyridylzinc chloride reagent[2].

-

Preparation of the Pyridyl Triflate: 2-Hydroxy-5-methylpyridine is reacted with trifluoromethanesulfonic anhydride in the presence of pyridine to yield 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine[2].

-

Coupling Reaction: The 2-pyridylzinc reagent and 5-methyl-2-pyridyl triflate are reacted in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in THF under reflux[2].

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by flash chromatography on silica gel to yield 5-methyl-2,2'-bipyridine[2].

Bromination of 5-Methyl-2,2'-bipyridine

The final step is the bromination of the methyl group to the bromomethyl group. This is typically achieved via a radical bromination reaction.

Experimental Protocol: Radical Bromination

-

Reaction Setup: 5-Methyl-2,2'-bipyridine is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: N-Bromosuccinimide (NBS) is added as the bromine source, and a radical initiator, such as azobisisobutyronitrile (AIBN), is also added to the mixture.

-

Reaction Conditions: The mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction. The reaction is monitored by techniques like TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is evaporated, and the resulting crude 5-(bromomethyl)-2,2'-bipyridine is purified by column chromatography.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 5-(bromomethyl)-2,2'-bipyridine.

Chemical Reactivity and Applications

The primary utility of 5-(bromomethyl)-2,2'-bipyridine stems from its dual reactivity: the chelating bipyridine core and the reactive bromomethyl group.

Nucleophilic Substitution Reactions

The bromomethyl group is an excellent electrophile and readily undergoes nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functional groups. Common nucleophiles include:

-

Amines: to form aminomethyl derivatives.

-

Thiols: to create thioether linkages.

-

Alcohols and Phenols: to form ethers.

-

Carboxylates: to generate esters.

-

Phosphines: to produce phosphonium salts.

This versatility makes 5-(bromomethyl)-2,2'-bipyridine a valuable intermediate in the synthesis of more complex molecules for various applications, including pharmaceuticals and functional materials[3].

Coordination Chemistry and Applications in Drug Development

The 2,2'-bipyridine moiety is a classic chelating ligand that forms stable complexes with a wide array of transition metals[4]. The resulting metal complexes often exhibit interesting photophysical, electrochemical, and biological properties.

In the context of drug development, metal complexes of functionalized bipyridines, including those derived from 5-(bromomethyl)-2,2'-bipyridine, have shown promise as anticancer agents. For instance, rhenium tricarbonyl complexes of 5- and 6-(halomethyl)-2,2'-bipyridine have demonstrated significant antiproliferative activity against human colorectal and pancreatic cancer cell lines[5]. The biological activity is attributed to the ability of the complex to undergo ligand-based alkylating reactions with biological macromolecules, leading to cellular damage and apoptosis[5].

Studies have suggested that some of these metal complexes can induce cell death by generating reactive oxygen species (ROS), leading to DNA damage, or by causing endoplasmic reticulum (ER) stress through the accumulation of misfolded proteins, which triggers the unfolded protein response (UPR) and ultimately apoptosis[5].

Proposed Anticancer Signaling Pathway

Caption: Proposed signaling pathway for anticancer activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of bipyridine derivatives, which are relevant to the preparation of 5-(bromomethyl)-2,2'-bipyridine.

Table 1: Yields for Bipyridine Synthesis via Coupling Reactions

| Reaction Type | Precursors | Product | Yield (%) | Reference |

| Stille Coupling | 2,5-dibromopyridine and 2-trimethylstannylpyridine | 5-Bromo-2,2'-bipyridine | 70-90 | [6] |

| Reductive Symmetric Coupling | 2,5-dibromopyridine | 5,5'-Dibromo-2,2'-bipyridine | 70-90 | [6] |

Table 2: Reported IC₅₀ Values for a Rhenium Tricarbonyl Complex of a Related Bipyridine Ligand

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A variety of cell lines | Various | 1.4 - 1.9 | [5] |

Note: The IC₅₀ values are for a related rhenium complex (TRIP) and are provided for context regarding the potential potency of this class of compounds.

Conclusion

5-(Bromomethyl)-2,2'-bipyridine is a highly valuable synthetic intermediate due to its adaptable chemical nature. The presence of both a chelating bipyridine unit and a reactive bromomethyl group allows for its use in the construction of a wide range of complex molecules. Its application in the development of novel anticancer agents, particularly as ligands in organometallic complexes, highlights its significance in medicinal chemistry and drug discovery. Further research into the synthesis and applications of its various isomers, including the 3,3'-bipyridine derivative, could unveil new opportunities in these fields.

References

- 1. 2,2'-Bipyridine, 5-(bromomethyl)- | C11H9BrN2 | CID 10332278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 5. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbony ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04041G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

"solubility of 5-(bromomethyl)-3,3'-bipyridine in common organic solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(bromomethyl)-3,3'-bipyridine, a heterocyclic compound of interest in coordination chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility behavior based on structural analysis, provides a standardized experimental protocol for determining solubility, and presents a generalized workflow for such assessments.

Physicochemical Properties and Predicted Solubility

This compound possesses a molecular structure that dictates its interaction with various solvents. The bipyridine core, with its two nitrogen atoms, can act as a hydrogen bond acceptor, contributing to its solubility in polar solvents. The presence of the bromomethyl group (-CH₂Br) introduces a degree of polarity and reactivity. However, the overall structure, dominated by aromatic rings, suggests a significant nonpolar character.

Based on these features, the following solubility trends can be anticipated:

-

High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can effectively solvate the bipyridine structure.

-

Moderate Solubility: Likely in alcohols such as ethanol and methanol, and in chlorinated solvents like dichloromethane (DCM) and chloroform.

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexanes and diethyl ether, as well as in water, due to the compound's significant hydrophobic character.

While specific experimental data is not available, a hypothetical solubility profile is presented in Table 1 to serve as a practical reference for researchers.

Table 1: Hypothetical Solubility Data of this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | Chlorinated | 10 - 20 |

| Chloroform | Chlorinated | 10 - 20 |

| Methanol | Polar Protic | 5 - 10 |

| Ethanol | Polar Protic | 5 - 10 |

| Acetone | Polar Aprotic | 1 - 5 |

| Ethyl Acetate | Ester | < 1 |

| Water | Polar Protic | < 0.1 |

| n-Hexane | Nonpolar | < 0.1 |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the original solubility in mg/mL or other desired units, accounting for the dilution factor.

Experimental Workflow and Logic Diagrams

The process of solubility determination follows a logical sequence of steps, from preparation to final analysis. This workflow is visualized below.

Caption: A flowchart of the shake-flask method for determining solubility.

In drug discovery, solubility testing is a critical early step to identify promising candidates and avoid compounds with poor bioavailability. The choice of solvents for initial screening is guided by the compound's structure. Both kinetic and thermodynamic solubility tests are employed at different stages of development to inform formulation strategies.

Caption: Rationale for selecting solvents based on chemical structure.

This guide provides a foundational understanding and practical framework for assessing the solubility of this compound. Accurate and reproducible solubility data are fundamental for the successful application of this compound in research and development.

Health and Safety Information for 5-(bromomethyl)-3,3'-bipyridine: A Technical Guide

This technical guide provides an overview of the potential hazards, safe handling procedures, and emergency responses associated with 5-(bromomethyl)-3,3'-bipyridine, based on data from related chemical structures.

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not available, related compounds such as bromomethyl-pyridines and bipyridines are typically classified with the following hazards. It is prudent to assume this compound shares these characteristics until specific data becomes available.

Potential GHS Classifications (based on related compounds):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Danger or Warning

Safe Handling and Storage

Adherence to strict laboratory safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive range of PPE should be worn at all times:

-

Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and dust.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.

-

Body Protection: A lab coat, and in some cases, a chemical-resistant apron or suit, is required to prevent skin contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

Engineering Controls

-

Work with this compound should be exclusively carried out in a certified chemical fume hood to minimize inhalation exposure.

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidents:

-

Store in a tightly sealed, original container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

The storage area should be secure and accessible only to authorized personnel.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Wearing appropriate PPE, contain the spill using inert absorbent materials (e.g., sand, vermiculite).

-

Collect: Carefully collect the absorbed material into a sealed container for disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Combustion may produce toxic and irritating gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste materials, including empty containers, should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow the chemical to enter drains or waterways.

Visualizations

General Laboratory Safety Workflow

Caption: General workflow for safely handling hazardous chemicals.

Emergency Response Logic

Caption: Decision-making process for an emergency chemical exposure.

An In-depth Technical Guide to the Thermal Stability and Degradation of 5-(bromomethyl)-3,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(bromomethyl)-3,3'-bipyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its bipyridine core serves as a versatile chelating agent for various metal ions, while the reactive bromomethyl group allows for further functionalization, making it a valuable building block in the synthesis of more complex molecules. Understanding the thermal stability and degradation profile of this compound is paramount for its application in drug development, where manufacturing processes can involve elevated temperatures, and for its use in materials science, where thermal resilience is often a critical performance parameter.

This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound. Due to the limited availability of specific experimental data in the public domain for this particular molecule, this document focuses on the anticipated degradation pathways based on the known chemistry of its constituent functional groups. Furthermore, it details the standard experimental protocols that are essential for empirically determining its thermal properties.

Predicted Thermal Stability and Degradation Pathways

The thermal stability of this compound is primarily dictated by the interplay between its stable aromatic bipyridine core and the relatively labile bromomethyl substituent.

-

The Bipyridine Core: The 3,3'-bipyridine nucleus is an aromatic heterocyclic system. Aromatic compounds are characterized by their high resonance stabilization energy, which imparts significant thermal stability. The pyridine ring itself is known to be thermally robust, with decomposition typically occurring at very high temperatures (above 800°C). Therefore, the bipyridine core of the molecule is expected to remain intact under moderate heating conditions.

-

The Bromomethyl Group: The carbon-bromine (C-Br) bond in the bromomethyl group is the most likely site of initial thermal degradation. Alkyl halides, particularly those that can form stabilized radicals or carbocations, are susceptible to thermal cleavage. The energy required to break the C-Br bond is significantly lower than that of the C-C and C-H bonds within the aromatic rings.

Based on these considerations, two primary degradation pathways can be hypothesized under thermal stress:

-

Homolytic Cleavage (Radical Pathway): The most probable initial step in the thermal degradation of this compound is the homolytic cleavage of the C-Br bond. This process generates a 3'-methyl-3-bipyridinylmethyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions, including:

-

Dimerization: Two bipyridinylmethyl radicals can combine to form a dimer.

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, if present.

-

Polymerization: In the absence of other radical scavengers, the bipyridinylmethyl radicals could lead to the formation of polymeric materials.

-

-

Nucleophilic Substitution/Elimination: In the presence of nucleophiles (e.g., water, alcohols), the bromomethyl group can undergo nucleophilic substitution reactions. At elevated temperatures and in the presence of a base, elimination reactions might also be possible, although less likely for this specific structure.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation products of this compound, a suite of standard analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Instrumentation: The crucible is placed on a sensitive microbalance within a furnace.

-

Experimental Conditions:

-

Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).

-

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve plots percentage mass loss versus temperature. The first derivative of this curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in a DSC cell, and the temperature is increased at a constant rate.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained.

-

Temperature Program: A linear heating rate (e.g., 10 °C/min) is applied over a temperature range that encompasses the expected thermal events.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as downward peaks, while exothermic events (like decomposition) appear as upward peaks. The area under a peak is proportional to the enthalpy change of the transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. The sample is rapidly heated to a high temperature (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Sample Preparation: A microgram-scale amount of the sample is placed in a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a specific temperature (e.g., the decomposition temperature determined by TGA) in an inert atmosphere.

-

Gas Chromatography (GC): The volatile degradation products are swept by a carrier gas into a GC column. The compounds are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Illustrative Data Presentation

The following table summarizes the hypothetical quantitative data that could be obtained from TGA and DSC analyses of this compound. This data is for illustrative purposes only and must be confirmed by experimental measurement.

| Parameter | Symbol | Hypothetical Value | Analytical Technique | Significance |

| Melting Point (Onset) | Tm | 120 °C | DSC | Indicates the transition from solid to liquid phase. |

| Enthalpy of Fusion | ΔHfus | 45 J/g | DSC | The energy required to melt the substance. |

| Onset Decomposition Temperature (5% Mass Loss) | Td,5% | 250 °C | TGA | The temperature at which significant thermal degradation begins. |

| Temperature of Maximum Decomposition Rate | Td,max | 285 °C | TGA (DTG Peak) | The temperature at which the rate of mass loss is highest, corresponding to the primary degradation step. |

| Decomposition Enthalpy | ΔHd | -150 J/g (Exothermic) | DSC | The heat released during the decomposition process. An exothermic event indicates a potential thermal hazard. |

| Residual Mass at 600 °C | % Residue | 15% | TGA | The percentage of non-volatile material remaining after heating to a high temperature. |

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of a chemical compound.

Hypothesized Degradation Pathway of this compound

Caption: Hypothesized radical degradation pathway for the compound.

Conclusion

For any application where this compound may be subjected to thermal stress, it is imperative to perform the experimental analyses detailed in this guide. Thermogravimetric Analysis, Differential Scanning Calorimetry, and Pyrolysis-GC-MS will provide the necessary quantitative data to establish a comprehensive thermal stability profile, identify potential hazards, and elucidate the precise degradation mechanism. This empirical data is crucial for ensuring the safe and effective use of this compound in research, drug development, and materials science.

Theoretical and Computational Exploration of 3,3'-Bipyridine Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Bipyridine, a versatile nitrogen-containing heterocyclic compound, serves as a crucial building block in the construction of a diverse array of supramolecular architectures, functional materials, and biologically active molecules. Its unique structural motif, characterized by two pyridine rings linked at the 3-position, imparts distinct coordination properties compared to its more common 2,2' and 4,4' isomers. The non-coplanar arrangement of the pyridine rings in the free ligand and its flexible conformational landscape upon metal coordination make 3,3'-bipyridine an intriguing subject for both theoretical and computational investigation. This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies employed in the study of 3,3'-bipyridine ligands and their metal complexes. It is designed to be a valuable resource for researchers and professionals engaged in the fields of coordination chemistry, materials science, and drug development.

Synthesis of 3,3'-Bipyridine Ligands

The synthesis of 3,3'-bipyridine and its derivatives can be achieved through various cross-coupling strategies. The most prominent methods include the Ullmann and Suzuki-Miyaura coupling reactions.

Experimental Protocol: Ullmann Coupling

The Ullmann reaction provides a classical and effective method for the homocoupling of aryl halides to form biaryl compounds. In the context of 3,3'-bipyridine synthesis, this typically involves the copper-mediated coupling of 3-halopyridines.[1][2][3]

Materials:

-

3-Bromopyridine or 3-Iodopyridine

-

Copper powder or Copper-bronze alloy

-

High-boiling point solvent (e.g., dimethylformamide (DMF), nitrobenzene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add the 3-halopyridine and the chosen solvent.

-

Add an excess of copper powder or copper-bronze alloy to the solution.

-

Heat the reaction mixture to a high temperature (typically > 180 °C) and maintain for several hours with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper residues.

-

The filtrate is then subjected to extraction and purification procedures, typically involving column chromatography on silica gel, to isolate the 3,3'-bipyridine product.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. For the synthesis of 3,3'-bipyridine, this involves the reaction of a 3-pyridylboronic acid or its ester with a 3-halopyridine.[4][5][6]

Materials:

-

3-Pyridylboronic acid or 3-pyridylboronic acid pinacol ester

-

3-Bromopyridine or 3-chloropyridine

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the 3-pyridylboronic acid or ester, the 3-halopyridine, the palladium catalyst, and the base.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required reaction time.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Perform an aqueous workup to remove the inorganic salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3,3'-bipyridine.

Synthesis of 3,3'-Bipyridine Metal Complexes

The flexible nature of the 3,3'-bipyridine ligand allows for the formation of a variety of coordination complexes with different metals, leading to both discrete molecules and coordination polymers. The synthesis of these complexes is typically straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent.

Experimental Protocol: Synthesis of a Generic [M(3,3'-bipyridine)X₂] Complex (M = Cu(II), Fe(II); X = Cl⁻, Br⁻)

This protocol provides a general procedure for the synthesis of simple coordination complexes of 3,3'-bipyridine with copper(II) or iron(II) halides.

Materials:

-

3,3'-Bipyridine

-

Metal(II) halide (e.g., CuCl₂·2H₂O, FeCl₂·4H₂O)

-

Solvent (e.g., ethanol, methanol, acetonitrile)

Procedure:

-

Dissolve the 3,3'-bipyridine ligand in the chosen solvent in a round-bottom flask.

-

In a separate flask, dissolve the metal(II) halide in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

-

A precipitate will often form immediately or upon standing. The reaction mixture may be gently heated to ensure complete reaction.

-

Continue stirring for a few hours.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with a small amount of the cold solvent and then with a low-boiling point solvent like diethyl ether.

-

Dry the product in a desiccator or under vacuum.

-

The resulting complex can be further purified by recrystallization from a suitable solvent if necessary.

Computational Studies of 3,3'-Bipyridine Ligands

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the structural and electronic properties of 3,3'-bipyridine and its metal complexes. These studies provide valuable insights that complement experimental findings.

Computational Workflow

A typical computational workflow for the study of 3,3'-bipyridine systems involves several key steps, as illustrated in the diagram below.

Caption: A generalized workflow for the computational study of 3,3'-bipyridine systems.

Key Computational Methodologies

-

Density Functional Theory (DFT): This is the most widely used method for geometry optimizations and electronic structure calculations of 3,3'-bipyridine and its complexes. Common functionals include B3LYP and PBE0, paired with basis sets such as 6-31G(d,p) for the ligand atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for metal atoms.

-

Time-Dependent DFT (TD-DFT): This method is employed to calculate excited state properties, such as UV-Vis absorption spectra and metal-to-ligand charge transfer (MLCT) transitions.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Quantitative Data

The following tables summarize key quantitative data for the 3,3'-bipyridine ligand, including both experimental crystal structure data and DFT-optimized geometrical parameters.

Table 1: Crystal Structure Data for 3,3'-Bipyridine

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C-C (inter-ring) | ~1.49 |

| C-N (in ring) | ~1.34 |

| C-C (in ring) | ~1.38 - 1.39 |

| Dihedral Angle (°) | |

| N-C-C-N | ~35 - 45 |

Note: Values are approximate and can vary depending on the crystal packing and the presence of substituents.

Table 2: DFT Optimized Geometrical Parameters for 3,3'-Bipyridine (B3LYP/6-31G(d,p))

| Parameter | Calculated Value (Å or °) |

| Bond Lengths (Å) | |

| C3-C3' | 1.485 |

| C2-N1 | 1.338 |

| C6-N1 | 1.342 |

| C2-C3 | 1.395 |

| C4-C5 | 1.391 |

| C5-C6 | 1.393 |

| Bond Angles (°) | |

| C2-C3-C4 | 118.7 |

| C3-C4-C5 | 119.2 |

| C2-C3-C3' | 121.0 |

| Dihedral Angle (°) | |

| C2-C3-C3'-C2' | 40.5 |

Signaling Pathways and Logical Relationships

The coordination of 3,3'-bipyridine to a metal center can be visualized as a fundamental signaling event, where the ligand acts as a Lewis base donating its lone pair of electrons to the metal ion (a Lewis acid). This interaction leads to the formation of a coordination complex with specific geometric and electronic properties.

Caption: The fundamental Lewis acid-base interaction in the formation of a 3,3'-bipyridine metal complex.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational studies of 3,3'-bipyridine ligands. From synthetic methodologies to the intricacies of computational modeling, the information presented herein is intended to equip researchers with the foundational knowledge required to explore and exploit the unique properties of this versatile ligand. The combination of experimental and computational approaches will continue to be instrumental in unlocking the full potential of 3,3'-bipyridine in the design of novel materials and therapeutic agents.

References

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. journals.iucr.org [journals.iucr.org]

Methodological & Application

"synthesis of 5-(bromomethyl)-3,3'-bipyridine from 5-methyl-3,3'-bipyridine"

Application Note & Protocol: Synthesis of 5-(bromomethyl)-3,3'-bipyridine

Topic: A Detailed Protocol for the Radical Bromination of 5-methyl-3,3'-bipyridine to Synthesize this compound.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a crucial bifunctional intermediate in synthetic chemistry. The bipyridine moiety serves as a highly effective chelating ligand for various transition metals, while the bromomethyl group provides a reactive site for nucleophilic substitution, enabling its conjugation to other molecules. This combination makes it a valuable building block in the development of novel materials, catalysts, and pharmaceutical agents. Specifically, halomethyl-bipyridine derivatives are precursors for ligands used in creating metal complexes with potential therapeutic applications, including anticancer agents.[1][2] This document provides a detailed protocol for the synthesis of this compound via the radical bromination of 5-methyl-3,3'-bipyridine using N-Bromosuccinimide (NBS).

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

| Parameter | Value | Reference / Note |

| Reactant | 5-methyl-3,3'-bipyridine | Starting Material |

| Molecular Weight (Reactant) | 170.21 g/mol | Calculated |

| Product | This compound | Target Compound |

| Molecular Weight (Product) | 249.11 g/mol | [3] |

| Reagents | ||

| N-Bromosuccinimide (NBS) | 1.1 equivalents | Brominating Agent[4] |

| Azobisisobutyronitrile (AIBN) | 0.1 equivalents | Radical Initiator |

| Reaction Conditions | ||

| Solvent | Acetonitrile (CH₃CN) | A safer alternative to CCl₄[5] |

| Temperature | ~82°C (Reflux) | For thermal decomposition of AIBN |

| Reaction Time | 4-6 hours | Monitored by TLC/LC-MS |

| Outcome | ||

| Theoretical Yield | ~1.46 g (based on 1g starting material) | Calculated |

| Expected Practical Yield | 60-75% | Based on similar bromination reactions |

Detailed Experimental Protocol

This protocol describes the synthesis of this compound using a Wohl-Ziegler-type radical bromination reaction.[6]

1. Materials and Reagents:

-

5-methyl-3,3'-bipyridine

-

N-Bromosuccinimide (NBS), recrystallized from water before use

-

Azobisisobutyronitrile (AIBN)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

2. Equipment:

-

Round-bottom flask (e.g., 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert atmosphere setup (Nitrogen or Argon gas line)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

3. Reaction Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Charging the Flask: To the flask, add 5-methyl-3,3'-bipyridine (e.g., 1.0 g, 5.87 mmol).

-

Addition of Reagents: Add anhydrous acetonitrile (40 mL) to dissolve the starting material. Subsequently, add N-Bromosuccinimide (NBS) (1.15 g, 6.46 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN) (96 mg, 0.587 mmol, 0.1 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or LC-MS. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.

4. Work-up Procedure:

-

Cooling: Once the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel.

-

Washing:

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (2 x 25 mL) to quench any remaining bromine.

-

Wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove succinimide byproduct.

-

Wash with brine (1 x 25 mL).

-

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

5. Purification:

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Collect the fractions containing the desired product, as identified by TLC analysis.

-

Final Step: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

6. Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

-

Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose violently upon heating. Handle with care and store appropriately.

-

Organic solvents like acetonitrile and dichloromethane are volatile and flammable. Avoid open flames and ensure proper grounding of equipment.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

- 1. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbony ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04041G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,2'-Bipyridine, 5-(bromomethyl)- | C11H9BrN2 | CID 10332278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Functional Polymers Using 5-(Bromomethyl)-3,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis of functional polymers incorporating the 5-(bromomethyl)-3,3'-bipyridine monomer. The 3,3'-bipyridine core offers unique coordination chemistry and the bromomethyl group provides a reactive site for polymerization. This document outlines a proposed synthetic protocol for the preparation of poly(3,3'-bipyridine-5-ylmethylene) and highlights its potential applications in fields such as catalysis, materials science, and drug delivery, based on analogous polymer systems. Detailed experimental procedures and characterization data, based on expected values from similar functional polymers, are provided to guide researchers in this area.

Introduction

Functional polymers containing bipyridine units are of significant interest due to their ability to coordinate with a wide range of metal ions. This property makes them suitable for applications in catalysis, sensing, and the development of redox-active materials. The monomer, this compound, is a versatile building block for the synthesis of such polymers. The bromomethyl group serves as a reactive handle for polymerization, allowing for the formation of a polymer backbone through various mechanisms, including polycondensation. The resulting polymer, featuring a poly(3,3'-bipyridine-5-ylmethylene) structure, is expected to exhibit interesting material properties and functionalities.

Data Presentation

The following tables summarize the expected quantitative data for a synthesized poly(3,3'-bipyridine-5-ylmethylene). These values are illustrative and based on typical results obtained for similar functional polymers reported in the literature.

Table 1: Expected Molecular Weight and Polydispersity Index (PDI)

| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Self-Condensation | 5,000 - 15,000 | 10,000 - 30,000 | 1.8 - 2.5 |

| Chain-Growth Condensation | 10,000 - 50,000 | 12,000 - 60,000 | 1.1 - 1.5 |

Table 2: Expected Thermal Properties

| Property | Value |

| Glass Transition Temperature (Tg) | 120 - 150 °C |

| Decomposition Temperature (Td) (5% weight loss) | > 300 °C |

Table 3: Expected Metal Ion Coordination Capacity

| Metal Ion | Coordination Capacity (mmol/g of polymer) |

| Cu(II) | 1.5 - 2.5 |

| Pd(II) | 1.0 - 2.0 |

| Ru(II) | 0.8 - 1.5 |

Experimental Protocols

This section provides a detailed, proposed methodology for the synthesis and characterization of poly(3,3'-bipyridine-5-ylmethylene) via a self-condensation reaction. This protocol is based on established methods for similar monomers containing bromomethyl functionalities.

Materials and Methods

-

This compound (synthesis required if not commercially available)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methanol

-

Diethyl ether

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

-

Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum oven

Synthesis of this compound (Monomer)

The synthesis of the monomer can be achieved through the bromination of 5-methyl-3,3'-bipyridine. A common method involves the use of N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, followed by purification via column chromatography.

Proposed Polymerization Protocol: Self-Condensation of this compound

-

Preparation: Under an inert atmosphere, add 1.0 g of this compound to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add 20 mL of anhydrous DMF to the flask and stir until the monomer is completely dissolved.

-

Initiation: Carefully add 1.1 equivalents of sodium hydride (60% dispersion in oil) portion-wise to the solution at room temperature. The NaH will deprotonate the methylene bridge between two bipyridine units, initiating the condensation.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the monomer spot.

-

Quenching: After 24 hours, cool the reaction mixture to room temperature and cautiously quench the reaction by adding 5 mL of methanol to neutralize any remaining NaH.

-

Precipitation and Purification: Pour the reaction mixture into 200 mL of vigorously stirring diethyl ether. The polymer will precipitate out of the solution.

-

Isolation: Collect the precipitated polymer by vacuum filtration.

-

Washing: Wash the polymer several times with diethyl ether to remove any unreacted monomer and oligomers.

-

Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the metal ion coordination capacity after complexation.

Visualizations

Logical Relationship of Polymer Synthesis

Caption: Workflow for the synthesis of poly(3,3'-bipyridine-5-ylmethylene).

Potential Functionalization Pathways

Caption: Potential functionalization pathways for bipyridine-based polymers.

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(bromomethyl)-3,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(bromomethyl)-3,3'-bipyridine is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a bipyridine core and a reactive bromomethyl group, allows for its use as a key building block in the synthesis of a wide array of more complex molecules. The bipyridine moiety is a well-established chelating agent for various metal ions, making its derivatives valuable as ligands in catalysis, as components of metal-organic frameworks (MOFs), and as functional materials with unique photophysical and electrochemical properties. The presence of the reactive bromomethyl group enables the introduction of diverse functionalities through nucleophilic substitution reactions, providing a straightforward method for the synthesis of libraries of compounds for drug discovery and other applications.

This document provides detailed protocols for performing nucleophilic substitution reactions on this compound with a range of nitrogen, oxygen, and sulfur-based nucleophiles.

General Reaction Scheme

The fundamental transformation involves the displacement of the bromide ion by a nucleophile, as depicted in the following general scheme:

Caption: General Nucleophilic Substitution Reaction.

Experimental Protocols

The following protocols are generalized procedures for nucleophilic substitution reactions with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.

Protocol 1: Reaction with Nitrogen Nucleophiles (e.g., Amines, Azides)

This protocol describes a general method for the synthesis of 5-(aminomethyl)-3,3'-bipyridine derivatives.

Materials:

-

This compound

-

Nitrogen nucleophile (e.g., primary or secondary amine, sodium azide)

-

Base (e.g., triethylamine, potassium carbonate, for amine nucleophiles)

-

Solvent (e.g., acetonitrile, dimethylformamide (DMF), tetrahydrofuran (THF))

-

Deionized water

-

Brine (saturated NaCl solution)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in a suitable solvent (e.g., acetonitrile or DMF).

-

Add the nitrogen nucleophile (1.1-1.5 eq). If using an amine, add a base (1.5-2.0 eq) such as triethylamine or potassium carbonate.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (see Table 1) for a designated time. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate has formed, filter the mixture. Otherwise, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(substituted-aminomethyl)-3,3'-bipyridine derivative.

Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

This protocol outlines a general procedure for the synthesis of 5-(alkoxymethyl)- or 5-(aryloxymethyl)-3,3'-bipyridine derivatives.

Materials:

-

This compound

-

Oxygen nucleophile (e.g., alcohol, phenol)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Solvent (e.g., THF, DMF)

-

Deionized water

-

Brine

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

-

Syringe for addition of base

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and a suitable solvent (e.g., THF or DMF).

-

Cool the solution in an ice bath and add a base (1.2 eq), such as sodium hydride, portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (see Table 2). Monitor the reaction by TLC.

-

Once the reaction is complete, quench carefully with water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Reaction with Sulfur Nucleophiles (e.g., Thiols, Thiophenols)

This protocol provides a general method for the synthesis of 5-((alkylthio)methyl)- or 5-((arylthio)methyl)-3,3'-bipyridine derivatives.

Materials:

-

This compound

-

Sulfur nucleophile (e.g., thiol, thiophenol)

-

Base (e.g., potassium carbonate, sodium hydroxide)

-

Solvent (e.g., DMF, ethanol)

-

Deionized water

-

Brine

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a solution of the thiol or thiophenol (1.1 eq) in a suitable solvent (e.g., DMF or ethanol), add a base (1.2 eq) such as potassium carbonate or sodium hydroxide.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as needed (see Table 3). Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over an anhydrous drying agent, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired thioether.

Data Presentation

The following tables summarize typical reaction conditions and yields for nucleophilic substitution reactions on this compound and analogous benzylic bromides.

Table 1: Reactions with Nitrogen Nucleophiles

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| Sodium Azide | - | DMF | 25 | 6 | ~80-90 (analogous) | [1] |

| Aniline | Triethylamine | Ethanol | 78 | 13 | ~85-95 (analogous) | [2] |

| Piperidine | K₂CO₃ | Acetonitrile | 80 | 12 | ~70-85 (analogous) | |

| Morpholine | K₂CO₃ | DMF | 60 | 8 | ~75-90 (analogous) |

Table 2: Reactions with Oxygen Nucleophiles

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| Phenol | K₂CO₃ | Acetone | 56 | 12 | ~80-95 (analogous) | |

| Methanol | NaH | THF | 25 | 6 | ~70-85 (analogous) | |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 10 | ~80-90 (analogous) |

Table 3: Reactions with Sulfur Nucleophiles

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| Thiophenol | K₂CO₃ | DMF | 25 | 4 | ~85-95 (analogous) | |

| Ethanethiol | NaOH | Ethanol | 50 | 6 | ~70-80 (analogous) | |

| 4-Methylthiophenol | Cs₂CO₃ | Acetonitrile | 60 | 5 | ~90-98 (analogous) |

Note: Yields are based on analogous reactions with benzylic bromides and may vary for this compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 5-(substituted-methyl)-3,3'-bipyridine derivative.

Caption: Experimental Workflow Diagram.

References

"experimental setup for the bromination of 5-methyl-3,3'-bipyridine"

Application Notes and Protocols

Topic: Experimental Setup for the Bromination of 5-methyl-3,3'-bipyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of bipyridine scaffolds is a cornerstone in the development of novel ligands for catalysis, materials science, and pharmaceutical agents. Specifically, the introduction of a bromine atom provides a versatile handle for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. This document outlines a detailed protocol for the selective benzylic bromination of 5-methyl-3,3'-bipyridine to yield 5-(bromomethyl)-3,3'-bipyridine. This transformation is achieved via a radical-initiated reaction using N-Bromosuccinimide (NBS), a common and effective reagent for brominating the alkyl side chains of heterocyclic compounds.[1] The use of a radical initiator under controlled thermal conditions favors substitution on the methyl group over electrophilic substitution on the electron-deficient pyridine rings.[2]

Experimental Protocol: Benzylic Bromination of 5-methyl-3,3'-bipyridine

This protocol details the conversion of 5-methyl-3,3'-bipyridine to this compound using N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.

Materials and Reagents:

-

5-methyl-3,3'-bipyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask (three-neck)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert gas line (Ar or N₂)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

-

Reaction Setup:

-

To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 5-methyl-3,3'-bipyridine (1.0 eq).

-

Add anhydrous acetonitrile (CH₃CN) to dissolve the starting material.

-

Add N-Bromosuccinimide (NBS, 1.1 eq). It is crucial to use freshly recrystallized NBS for best results.

-

Finally, add the radical initiator, Azobisisobutyronitrile (AIBN, 0.1 eq).

-

-

Reaction Execution:

-

Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

With vigorous stirring, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.

-

Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of dichloromethane (CH₂Cl₂).

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in dichloromethane (CH₂Cl₂).

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine.

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Brine.

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution in vacuo.

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution system, typically starting with hexanes and gradually increasing the proportion of ethyl acetate, is recommended to isolate the desired product.

-

-

Characterization:

-

Collect the fractions containing the product, as identified by TLC.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield this compound as the final product.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Data Presentation

The following table summarizes the recommended quantities and conditions for the reaction.

| Parameter | Value | Notes |

| Reactants | ||

| 5-methyl-3,3'-bipyridine | 1.0 eq | Starting material |

| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent |

| Azobisisobutyronitrile (AIBN) | 0.1 eq | Radical initiator |

| Solvent | ||

| Anhydrous Acetonitrile | ~0.1 M concentration | A safer alternative to CCl₄.[2] |

| Reaction Conditions | ||

| Temperature | Reflux (~82°C) | To initiate the radical reaction. |

| Time | 2 - 4 hours | Monitor by TLC for completion. |

| Atmosphere | Inert (Argon or N₂) | To prevent side reactions with oxygen. |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 5-(bromomethyl)-3,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 5-(bromomethyl)-3,3'-bipyridine, a key intermediate in the synthesis of various compounds in drug development and materials science. The following sections detail purification strategies, experimental protocols, and characterization data.

Introduction

This compound is a heterocyclic organic compound whose purity is critical for the successful synthesis of downstream products. The presence of impurities, such as starting materials or byproducts from its synthesis (typically from the radical bromination of 5-methyl-3,3'-bipyridine), can lead to undesired side reactions and lower yields in subsequent steps. The primary methods for the purification of this compound are flash column chromatography and recrystallization.

Purification Techniques

The choice of purification technique depends on the scale of the reaction and the nature of the impurities.

-

Flash Column Chromatography: This is the most common and effective method for purifying this compound on a laboratory scale.[1] It allows for the separation of the desired product from both more polar and less polar impurities. A common stationary phase is silica gel, and the mobile phase is typically a mixture of ethyl acetate and hexanes.[1]

-

Recrystallization: For larger quantities or when the crude product is relatively pure, recrystallization can be an efficient purification method. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is adapted from procedures for purifying similar bromomethyl-bipyridine derivatives and is expected to be effective for this compound.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Triethylamine (optional, for deactivating silica gel)

-

Glass column for chromatography

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates, solvent, and visualization method (e.g., UV lamp)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexanes. For every 1 gram of crude product, use approximately 25-50 grams of silica gel.

-

Column Packing: Pour the silica gel slurry into the column and allow the solvent to drain until it is just above the silica bed. Gently tap the column to ensure even packing.

-

Sample Loading:

-

Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully apply the solution to the top of the silica gel bed.

-

Dry Loading: In a separate flask, dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

-

Elution:

-

Begin elution with a low polarity solvent mixture, such as 10% ethyl acetate in hexanes.

-

Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate in hexanes) to elute the product. The optimal gradient will depend on the specific impurities and should be determined by preliminary TLC analysis. For a similar compound, 4,4'-bis(chloromethyl)-2,2'-bipyridine, a mobile phase of 60% EtOAc in hexanes was used.

-

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

-

Product Identification: Combine the fractions containing the pure product, as determined by TLC.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

-

Yield Calculation: Weigh the purified product and calculate the percentage yield. For a related synthesis of 5-(bromomethyl)-2,2'-bipyridine, a yield of 25% was reported after purification.[1]

Protocol 2: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Solvent Selection: Determine a suitable solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a potential candidate.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Summary of Purification and Characterization Data for Related Bipyridine Compounds

| Compound | Purification Method | Mobile Phase (for Chromatography) | Yield | Analytical Data | Reference |

| 5-(bromomethyl)-2,2'-bipyridine | Flash Chromatography | Ethyl Acetate/Hexanes | 25% | HRMS, NMR (~4.5 ppm for -CH₂Br) | [1] |

| 4,4'-bis(chloromethyl)-2,2'-bipyridine | Flash Chromatography | 60% EtOAc / 40% Hexanes | - | - | |

| 4,4'-bis(chloromethyl)-2,2'-bipyridine | Recrystallization | Ethanol | - | - |

Note: Data for the specific target compound, this compound, is limited in the literature. The data presented is for closely related isomers and can be used as a starting point for methodological development.

Visualization of Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound followed by its purification.

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship for Purification Method Selection

The choice between flash chromatography and recrystallization often depends on the initial purity and the scale of the material.

Caption: Decision workflow for selecting a purification method for this compound.

References

Application Notes and Protocols: 5-(bromomethyl)-3,3'-bipyridine in Luminescent Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 5-(bromomethyl)-3,3'-bipyridine as a versatile building block for the development of novel luminescent materials. The protocols outlined below are based on established synthetic methodologies for related bipyridine derivatives and their metal complexes, offering a foundational guide for the creation of new photoactive compounds for applications in sensing, bioimaging, and optoelectronics.

Introduction

Bipyridine-based ligands are fundamental components in the construction of luminescent transition metal complexes, particularly with ruthenium(II) and iridium(III). The 3,3'-bipyridine scaffold offers a distinct coordination geometry compared to the more common 2,2'-bipyridine, influencing the photophysical properties of the resulting metal complexes. The introduction of a reactive bromomethyl group at the 5-position provides a key functional handle for post-synthetic modification, allowing for the covalent attachment of these luminophores to other molecules, materials, or biological targets. This enables the development of targeted photodynamic therapy agents, specific biological probes, and advanced materials for organic light-emitting diodes (OLEDs).

Synthesis of this compound Ligand

The synthesis of this compound can be approached in a two-step process involving the initial synthesis of the methyl-substituted precursor followed by radical bromination.

Protocol 1: Synthesis of 5-methyl-3,3'-bipyridine via Negishi Coupling

This protocol is adapted from established Negishi cross-coupling procedures for the synthesis of methyl-substituted bipyridines.[1]

Materials:

-

3-Bromo-5-methylpyridine

-

3-Pyridylzinc chloride solution

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromo-5-methylpyridine (1.0 eq) in anhydrous THF.

-

Add the 3-pyridylzinc chloride solution (1.2 eq) to the flask via syringe.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-methyl-3,3'-bipyridine.

Protocol 2: Bromination of 5-methyl-3,3'-bipyridine

This protocol utilizes N-bromosuccinimide (NBS) for the radical bromination of the methyl group, a common method for benzylic and related C-H bond halogenation.[2][3][4]

Materials:

-

5-methyl-3,3'-bipyridine

-

N-Bromosuccinimide (NBS)

-